molecular formula C9H5Cl2NO2 B13678671 5,8-Dichloro-3-hydroxyquinolin-2(1h)-one CAS No. 1228007-93-9

5,8-Dichloro-3-hydroxyquinolin-2(1h)-one

Cat. No.: B13678671
CAS No.: 1228007-93-9
M. Wt: 230.04 g/mol
InChI Key: QXMFKITVDUJXPM-UHFFFAOYSA-N
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Description

5,8-Dichloro-3-hydroxyquinolin-2(1h)-one: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloro-3-hydroxyquinolin-2(1h)-one typically involves the chlorination of 3-hydroxyquinolin-2(1h)-one. The process can be carried out using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually conducted at elevated temperatures to ensure complete chlorination at the 5 and 8 positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The chlorine atoms at the 5 and 8 positions can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5,8-Dichloro-3-hydroxyquinolin-2(1h)-one is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent. Its derivatives are being investigated for their efficacy against various bacterial and viral infections.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for use in colorants and other industrial applications.

Mechanism of Action

The mechanism of action of 5,8-Dichloro-3-hydroxyquinolin-2(1h)-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of nucleic acids in microorganisms, leading to their death. The exact molecular pathways and targets are still under investigation, but its ability to disrupt essential biological processes is a key factor in its efficacy.

Comparison with Similar Compounds

    3-Hydroxyquinolin-2(1h)-one: The parent compound without the chlorine substitutions.

    5,7-Dichloro-3-hydroxyquinolin-2(1h)-one: A similar compound with chlorine substitutions at different positions.

    5,8-Dibromo-3-hydroxyquinolin-2(1h)-one: A brominated analogue.

Comparison: 5,8-Dichloro-3-hydroxyquinolin-2(1h)-one is unique due to its specific chlorine substitutions, which can significantly alter its chemical reactivity and biological activity compared to its analogues. The position and type of halogen substitution can influence the compound’s ability to interact with biological targets, making it distinct in its applications and efficacy.

Properties

CAS No.

1228007-93-9

Molecular Formula

C9H5Cl2NO2

Molecular Weight

230.04 g/mol

IUPAC Name

5,8-dichloro-3-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H5Cl2NO2/c10-5-1-2-6(11)8-4(5)3-7(13)9(14)12-8/h1-3,13H,(H,12,14)

InChI Key

QXMFKITVDUJXPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=C(C(=O)N2)O)Cl

Origin of Product

United States

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